4-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]Benzaldehyde
Overview
Description
4-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]Benzaldehyde is a chemical compound with the molecular formula C16H26O2Si . It has a molecular weight of 278.467g/mol . This compound is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group (a benzene ring with a formyl group attached) and a propyl group with a silyl ether functionality . The silyl ether group contains a silicon atom bonded to an oxygen atom and a tert-butyl group (1,1-dimethylethyl) and two methyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (278.467g/mol) and molecular formula (C16H26O2Si) . Other properties such as melting point, boiling point, and density are not provided in the available resources.Safety and Hazards
Specific safety and hazard information for 4-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]Benzaldehyde is not detailed in the available resources . As with any chemical, appropriate safety precautions should be taken when handling, including the use of personal protective equipment and adherence to safe laboratory practices.
Properties
IUPAC Name |
4-[3-[tert-butyl(dimethyl)silyl]oxypropyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-16(2,3)19(4,5)18-12-6-7-14-8-10-15(13-17)11-9-14/h8-11,13H,6-7,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGORZWJJSJUSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699134 | |
Record name | 4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866815-84-1 | |
Record name | 4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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